molecular formula C8H11N3O4 B13320641 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

Cat. No.: B13320641
M. Wt: 213.19 g/mol
InChI Key: SVGWTNBCIOCNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid is a complex organic compound with a molecular formula of C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound features a triazole ring fused to a morpholine ring, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and column chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid stands out due to its unique combination of a triazole and morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)propanoic acid

InChI

InChI=1S/C8H11N3O4/c1-5(7(12)13)11-8(14)10-2-3-15-4-6(10)9-11/h5H,2-4H2,1H3,(H,12,13)

InChI Key

SVGWTNBCIOCNIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=O)N2CCOCC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.